Cas no 2172246-21-6 (3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid)

3-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid is a specialized synthetic intermediate primarily used in peptide chemistry and solid-phase synthesis. Its key structural features include a cyclobutane core and an Fmoc-protected amine group, offering selective deprotection under mild basic conditions. The benzoic acid moiety enhances solubility in polar organic solvents, facilitating coupling reactions. This compound is particularly valuable for constructing constrained peptidomimetics or cyclobutane-containing scaffolds, enabling precise control over molecular conformation. Its stability under standard SPPS (solid-phase peptide synthesis) conditions makes it suitable for iterative synthesis of complex architectures. The product's well-defined reactivity profile ensures high reproducibility in amide bond-forming reactions.
3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid structure
2172246-21-6 structure
Product name:3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
CAS No:2172246-21-6
MF:C27H24N2O5
Molecular Weight:456.489867210388
CID:5786236
PubChem ID:165580432

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid 化学的及び物理的性質

名前と識別子

    • 3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
    • EN300-1531862
    • 3-[(1s,3s)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
    • EN300-1532388
    • EN300-1532055
    • 2172246-21-6
    • 3-[(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
    • 2171247-46-2
    • 2171278-71-8
    • 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid
    • インチ: 1S/C27H24N2O5/c30-25(28-18-7-5-6-16(12-18)26(31)32)17-13-19(14-17)29-27(33)34-15-24-22-10-3-1-8-20(22)21-9-2-4-11-23(21)24/h1-12,17,19,24H,13-15H2,(H,28,30)(H,29,33)(H,31,32)
    • InChIKey: HZRVRFDWBLCNRJ-UHFFFAOYSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CC(C(NC2C=CC=C(C(=O)O)C=2)=O)C1)=O

計算された属性

  • 精确分子量: 456.16852187g/mol
  • 同位素质量: 456.16852187g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 744
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 105Ų
  • XLogP3: 4

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1532388-5000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2172246-21-6
5000mg
$9769.0 2023-09-26
Enamine
EN300-1532388-50mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2172246-21-6
50mg
$2829.0 2023-09-26
Enamine
EN300-1532388-10.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2172246-21-6
10.0g
$14487.0 2023-07-10
Enamine
EN300-1532388-250mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2172246-21-6
250mg
$3099.0 2023-09-26
Enamine
EN300-1532388-0.05g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2172246-21-6
0.05g
$2829.0 2023-07-10
Enamine
EN300-1532388-100mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2172246-21-6
100mg
$2963.0 2023-09-26
Enamine
EN300-1532388-1000mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2172246-21-6
1000mg
$3368.0 2023-09-26
Enamine
EN300-1532388-2500mg
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2172246-21-6
2500mg
$6602.0 2023-09-26
Enamine
EN300-1532388-0.5g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2172246-21-6
0.5g
$3233.0 2023-07-10
Enamine
EN300-1532388-1.0g
3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutaneamido]benzoic acid
2172246-21-6
1.0g
$3368.0 2023-07-10

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid 関連文献

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acidに関する追加情報

3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic Acid: A Comprehensive Overview

The compound with CAS No. 2172246-21-6, known as 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique structure, which combines a cyclobutane ring with a benzoic acid group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The Fmoc group, a well-known protecting group in peptide synthesis, adds functional versatility to this compound, making it a valuable tool in various chemical and biological applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods have not only improved the yield and purity of the compound but also opened new avenues for its application in drug discovery and material development. The cyclobutane ring in the molecule is particularly interesting due to its strained geometry, which can impart unique electronic and steric properties to the compound. This feature has been exploited in designing novel pharmaceutical agents with enhanced bioavailability and selectivity.

In the realm of materials science, 3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutaneamidobenzoic acid has been investigated for its potential as a building block in the construction of advanced polymers and hybrid materials. Its ability to form stable covalent bonds under mild conditions makes it an attractive candidate for applications in nanotechnology and optoelectronics. Researchers have also explored its role as a precursor for self-assembling monolayers, which are critical components in the development of sensors and electronic devices.

From a biological standpoint, this compound has shown promise in targeted drug delivery systems. The Fmoc group serves not only as a protective moiety but also as a biodegradable linker that can be cleaved under specific physiological conditions. This dual functionality enhances the compound's utility in designing drugs with controlled release profiles and reduced side effects. Recent studies have demonstrated its effectiveness in delivering therapeutic agents to specific tissues, paving the way for personalized medicine approaches.

The synthesis of 3-{(9H-fluoren-9-yl)methoxycarbonylamino}cyclobutaneamide benzoic acid involves a multi-step process that requires meticulous control over reaction conditions to ensure high purity and structural integrity. Key steps include the formation of the cyclobutane ring through ring-closing metathesis or other strain-inducing reactions, followed by functionalization with the Fmoc group using standard coupling techniques. The integration of green chemistry principles into these synthetic protocols has further enhanced the sustainability of this compound's production.

Looking ahead, the potential applications of this compound are vast and continually expanding. Its unique combination of structural features and functional groups positions it as a versatile building block for future innovations in chemistry and biology. As research progresses, we can expect new insights into its properties and applications, solidifying its role as an essential component in modern chemical research.

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